N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine
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Overview
Description
N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a nitrophenyl group and a pyrazole ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine typically involves the condensation reaction between 3-nitrobenzaldehyde and 1-phenyl-4,5-dihydro-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to downregulate the expression of signal transduction pathways such as COX-2, STAT3, and TNF-α . These interactions contribute to its bioactive properties, including anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Similar in structure and has been studied for its chemoprotective properties.
N’-[(E)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide: Explored for its applications in drug discovery and material science.
Uniqueness
N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific combination of a nitrophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimine |
InChI |
InChI=1S/C16H14N4O2/c21-20(22)15-8-4-5-13(11-15)12-17-16-9-10-19(18-16)14-6-2-1-3-7-14/h1-8,11-12H,9-10H2 |
InChI Key |
QTCRLRCUGOBTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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